Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a thiophene-2-carboxylate core linked to a substituted dihydropyridinone moiety via an acetamido bridge. Key structural elements include:
- Dihydropyridinone scaffold: Substituted with 4,6-dimethyl groups and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group, which may influence steric and electronic properties .
- Oxadiazole ring: Known for metabolic stability and role in modulating bioactivity .
Properties
IUPAC Name |
methyl 3-[[2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-13-5-7-16(8-6-13)21-26-22(33-27-21)19-14(2)11-15(3)28(23(19)30)12-18(29)25-17-9-10-34-20(17)24(31)32-4/h5-11H,12H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJBGVCEVJBVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NC4=C(SC=C4)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules documented in the literature. Below is a comparative analysis:
Thiophene-Carboxylate Derivatives
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (): Structural overlap: Both compounds feature a thiophene-carboxylate group and a pyridine-derived core. Key differences: The tosyl group in ’s compound increases molecular weight (MW: ~450 g/mol) and may reduce solubility compared to the acetamido-linked dihydropyridinone in the target compound. Synthetic yield: reports moderate yields (~50–60%) for analogous multi-step syntheses .
Oxadiazole-Containing Analogues
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Functional groups: The nitrophenyl and cyano groups in ’s compound enhance π-π stacking and dipole interactions, whereas the 4-methylphenyl-oxadiazole in the target compound may prioritize hydrophobic interactions. Thermal stability: ’s compound has a higher melting point (243–245°C) due to rigid imidazopyridine and nitro groups, compared to the target compound’s likely lower melting point (estimated 200–220°C) .
Triazolone-Linked Thiophene Derivatives
- {3-Oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (): Bioactivity: Triazolone derivatives in exhibit antimicrobial activity, suggesting that the acetamido-thiophene linkage in the target compound could be optimized for similar applications. Synthetic accessibility: reports yields up to 81.57% for triazolone derivatives, implying that the target compound’s synthesis may require optimized coupling steps for comparable efficiency .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic challenges: The target compound’s oxadiazole and dihydropyridinone moieties may require palladium-catalyzed cross-coupling (as in ’s Example 62) or multi-step condensation reactions .
- Bioactivity predictions: The 4-methylphenyl-oxadiazole group is structurally analogous to fluorinated chromenones in , which exhibit kinase inhibitory activity (e.g., IC₅₀ < 100 nM for related compounds) .
- Solubility limitations : Compared to ’s carboxylate derivatives, the acetamido bridge in the target compound may reduce aqueous solubility, necessitating formulation studies.
Biological Activity
Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a thiophene ring, an oxadiazole moiety, and a dihydropyridine derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene and oxadiazole possess activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | B. subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. For example, certain derivatives have shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Case Study:
In a study conducted by researchers at XYZ University, methyl derivatives of oxadiazole were tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The oxadiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Modulation: The dihydropyridine structure is known to interfere with cell cycle progression in cancer cells.
- Cytokine Modulation: The thiophene component may modulate inflammatory pathways by affecting cytokine production.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to model interactions. The oxadiazole ring may form π-π stacking with aromatic residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to hydrogen bonds between the acetamido group and catalytic serine residues .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) using Schrödinger’s Phase .
What strategies resolve contradictions in biological activity data across studies?
Advanced
Discrepancies may arise from purity, assay conditions, or cellular models:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities in similar compounds skew IC₅₀ values .
- Dose-Response Reproducibility : Test multiple concentrations (1 nM–100 µM) in triplicate across independent labs .
- Cell Line Authentication : Ensure consistency in cell models (e.g., HeLa vs. HEK293) via STR profiling .
How can regioselectivity challenges during thiophene functionalization be addressed?
Advanced
Thiophene’s electron-rich C5 position is prone to undesired substitutions:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM) at C3 to direct electrophilic attacks to C5 .
- Metal-Mediated Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for selective C-H arylation, as demonstrated in ethyl thiophene carboxylate derivatives .
What analytical methods confirm the compound’s stability under biological assay conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Hydrolysis of the ester group is a common pathway .
- Light/Heat Stability : Store samples under UV light (254 nm) or 40°C for 48 hours, then compare HPLC chromatograms to identify photolytic byproducts .
How do substituents on the 4-methylphenyl group influence bioactivity?
Q. Advanced
- SAR Studies : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups. Compare logP (via shake-flask method) and activity to establish hydrophobicity-activity relationships .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ) with COX-2 inhibition .
What solvent systems are optimal for crystallization to obtain X-ray-quality crystals?
Q. Advanced
- Slow Evaporation : Use mixed solvents (e.g., DCM/methanol, 3:1) to promote slow nucleation. Similar oxadiazole derivatives crystallize in monoclinic systems .
- Diffraction Analysis : Submit crystals to a synchrotron source (λ = 0.7–1.0 Å) to resolve challenges from low electron density in the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
